molecular formula C11H20O2S2 B222053 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane CAS No. 169132-67-6

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane

Cat. No.: B222053
CAS No.: 169132-67-6
M. Wt: 248.4 g/mol
InChI Key: FVUVXDWBDFOJTR-YRNVUSSQSA-N
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Description

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane is an organic compound characterized by the presence of sulfinyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-pentene and allyl sulfoxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.

    Substitution: The compound can participate in substitution reactions, where one of the sulfinyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pentane derivatives, depending on the reagents used.

Scientific Research Applications

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfonyl)pentane: Similar structure but with sulfonyl groups instead of sulfinyl groups.

    1-((3-(2-Propenylthio)-1-propenyl)sulfinyl)pentane: Contains a thioether group instead of a sulfinyl group.

    1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)hexane: Similar structure but with a hexane backbone instead of pentane.

Uniqueness

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane is unique due to the presence of two sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUVXDWBDFOJTR-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)C=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCS(=O)/C=C/CS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169132-67-6
Record name Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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